N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-11-13-5-2-1-3-6-13)18-9-8-14(12-18)15-7-4-10-20-15/h1-7,10,14H,8-9,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSXBNSTLTZJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, using reagents like phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide. In vitro evaluations have shown that compounds with similar structures exhibit potent activity against various bacterial strains, particularly Staphylococcus aureus. For example, minimum inhibitory concentration (MIC) values for related thiophene derivatives range from 3.12 to 12.5 µg/mL against resistant strains.
Antioxidant Properties
The compound has also been investigated for its antioxidant capacity. Thiophene-containing compounds are known to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. Research indicates that such compounds can inhibit lipid peroxidation and demonstrate significant DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity .
Potential Therapeutic Applications
this compound is being explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions. The compound may interact with specific molecular targets such as enzymes or receptors to exert its effects, making it a candidate for drug development.
Material Science
The presence of the thiophene ring enhances the compound's electronic properties, making it suitable for applications in organic electronics and photovoltaic devices. Its ability to form π-π interactions can contribute to the development of conductive polymers and materials with enhanced charge transport properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds with biological molecules .
Biological Activity
N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 286.4 g/mol
- CAS Number : 2194903-84-7
The compound features a pyrrolidine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms, including enzyme modulation and receptor interaction .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit potent activity against various bacterial strains, particularly Staphylococcus aureus. For instance, pyrrole and thiophene derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against resistant strains .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Research indicates that related pyrrolidine derivatives can significantly reduce cell viability in cancer models. For example, compounds bearing specific substitutions on the pyrrolidine ring have shown promising activity against A549 lung adenocarcinoma cells, with some derivatives achieving over 50% cell death at micromolar concentrations .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components. The presence of the benzyl group enhances lipophilicity, facilitating better membrane permeability and interaction with biological targets. Comparative studies have shown that modifications to the thiophene or pyrrolidine rings can lead to significant changes in biological activity:
| Compound | Structure | Activity | MIC (µg/mL) |
|---|---|---|---|
| A | Pyrrolidine with thiophene | Antimicrobial | 3.12 |
| B | Pyrrolidine without thiophene | Antimicrobial | >12.5 |
| C | Modified benzyl group | Anticancer | 66% viability at 100 µM |
This table illustrates how variations in structure can influence biological outcomes, emphasizing the importance of SAR in drug design .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. Preliminary findings suggest that this compound may act as an inhibitor or modulator of key pathways involved in cell proliferation and survival, although further studies are needed to elucidate these mechanisms fully .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Antimicrobial Efficacy : A study on pyrrole derivatives indicated that certain modifications led to enhanced antibacterial properties against multidrug-resistant strains.
- Anticancer Activity : Research involving pyrrolidine derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window.
Comparison with Similar Compounds
The following analysis compares N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide with structurally or functionally related compounds, emphasizing key differences in structure, activity, and applications.
Structural Analogues in CDK2 Inhibition
Compounds like 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1) and its derivatives (e.g., compound 4 , 8 , 14 ) share the thiophen-2-yl moiety but differ in core structure (pyridine/pyrazolopyridine vs. pyrrolidine).
Key Observations :
- Substitution with benzyl (vs. naphthalen-2-yl) could reduce steric hindrance, enhancing solubility but possibly diminishing CDK2 affinity.
Thiophene-Based Anticancer Agents
Thiophene derivatives with sulfonamide, benzothiazole, or quinoline moieties (e.g., compounds 26–29) exhibit antiproliferative activity against breast cancer.
Key Observations :
- The carboxamide group in the target compound may improve hydrogen-bonding interactions with biological targets compared to sulfonamide or benzothiazole derivatives.
- Thiophen-2-yl in the target compound is directly linked to pyrrolidine, whereas in analogs like 26–29 , it is part of a conjugated system, affecting electronic properties.
Pyrrolidine Carboxamide Derivatives
The patent EP2024/028 () describes a pyrrolidine carboxamide derivative with trifluoroethyl and morpholino groups, highlighting structural versatility in this class.
| Compound | Substituents | Application |
|---|---|---|
| Target compound | Benzyl, thiophen-2-yl | Not explicitly stated |
| EP2024/028 compound | Trifluoroethyl, morpholino, hydroxypropan | Solid-state drug forms |
Key Observations :
Q & A
Q. What are the optimal synthetic routes and purification methods for N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling pyrrolidine-1-carboxamide derivatives with thiophene-containing benzyl groups via nucleophilic substitution or amide bond formation. For example, analogs like N-(3-fluoro-5-methylphenyl)pyrrolidine-1-carboxamide are synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Characterization employs 1H/13C NMR and HPLC (≥95% purity) to confirm structural integrity .
Q. How can the stereochemical configuration of this compound be resolved experimentally?
- Methodological Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) or asymmetric synthesis using enantiopure precursors (e.g., (S)-proline derivatives) is common. For structurally similar compounds like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide , single-crystal X-ray diffraction (SC-XRD) confirmed absolute configuration . Polarimetry and circular dichroism (CD) spectroscopy further validate stereochemistry .
Q. What analytical techniques are critical for characterizing the molecular structure and purity of this compound?
- Methodological Answer :
- SC-XRD : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in chlorido-zinc coordination complexes ) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C21H23FN6O2 in fluorinated analogs) .
- FT-IR and Raman Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, thiophene C-S vibrations) .
Advanced Research Questions
Q. How can computational modeling guide the design of coordination complexes involving this compound?
- Methodological Answer : Density functional theory (DFT) optimizes ligand-metal interactions (e.g., Zn²+ complexes with pyrrolidine carboxamides) by calculating binding energies and orbital overlaps. Studies on chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) revealed distorted octahedral geometries via DFT and SC-XRD . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H⋯Cl interactions) .
Q. What strategies address discrepancies in biological activity data for this compound and its analogs?
- Methodological Answer :
- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 μM) to establish EC50/IC50 values.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., inhibition of kinases or GPCRs).
- Metabolic Stability Assays : Microsomal incubation (human/rat liver microsomes) identifies degradation pathways .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via LC-MS and quantify impurities using ICH Q3A/B guidelines .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at >200°C) .
Q. What experimental approaches validate the compound’s role in modulating enzyme or receptor activity?
- Methodological Answer :
- Enzymatic Assays : Use fluorogenic substrates (e.g., AMC-conjugated peptides for proteases) to measure inhibition kinetics.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like carbonic anhydrase or β-lactamases.
- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., thiophene π-stacking with aromatic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
